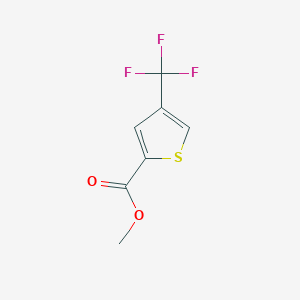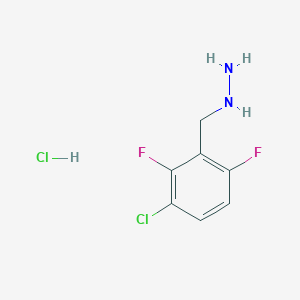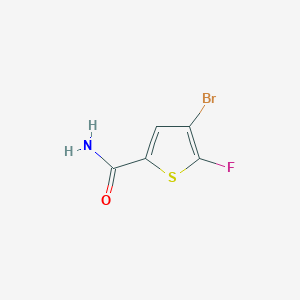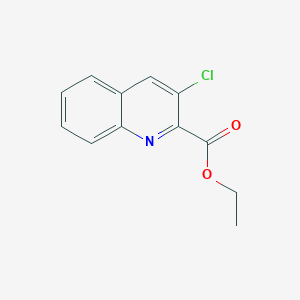![molecular formula C14H11N3S2 B11716510 (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole typically involves the condensation of a thioamide with a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially yielding hydrazine derivatives.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research into its potential as a therapeutic agent, leveraging its unique structural features to interact with biological targets.
Industry: Applications in materials science, particularly in the development of organic semiconductors or other electronic materials.
Mecanismo De Acción
The mechanism of action of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
(2E)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole: Lacks the phenyl group.
4-phenyl-2,3-dihydro-1,3-thiazole: Lacks the hydrazone and thiophene moieties.
Uniqueness: The combination of the phenyl, thiophene, and thiazole rings in (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole provides a unique structural framework that can interact with a variety of biological and chemical targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C14H11N3S2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-phenyl-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9- |
Clave InChI |
RUEBODAYVGBGIW-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)


![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)

![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)


![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)

